molecular formula C18H16N10O2 B2672337 5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034447-89-5

5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2672337
CAS No.: 2034447-89-5
M. Wt: 404.394
InChI Key: NOGFXEFCMQMQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound is a key research tool in oncology, specifically for the study of acute myeloid leukemia (AML). It exerts its effect by targeting and inhibiting the auto-phosphorylation of FLT3, including both the wild-type and internally tandem duplicated (ITD) mutant forms, which are drivers of leukemogenesis . The structure features a triazolopyrimidine carboxamide scaffold designed for high affinity and is structurally related to known FLT3 inhibitors like gilteritinib. Its primary research value lies in its application for investigating FLT3 signaling pathways, understanding mechanisms of drug resistance in AML, and evaluating the efficacy of FLT3 inhibition in both in vitro and in vivo models. This product is supplied for research purposes and is intended for use by qualified scientific professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,7-dimethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N10O2/c1-9-6-10(2)28-18(20-9)22-15(25-28)16(29)19-8-14-24-23-13-7-12(4-5-27(13)14)17-21-11(3)26-30-17/h4-7H,8H2,1-3H3,(H,19,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFXEFCMQMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,7-Dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolo-pyrimidine derivatives and features multiple heterocyclic rings that are known for their diverse biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps and can be optimized using modern techniques such as continuous flow chemistry. The molecular structure includes various functional groups that contribute to its biological activity. The arrangement of atoms in the compound influences its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Triazolo-pyrimidines have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance:

  • Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens
  • Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.

Anticancer Properties

Studies have shown that compounds with similar structural features possess anticancer activity:

  • Mechanism : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets.
  • Cell Lines Tested : Various cancer cell lines have been used to evaluate the cytotoxic effects.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Target Enzymes : Carbonic anhydrase and cholinesterase inhibitors.
  • Inhibition Mechanism : Binding affinity studies indicate that the compound interacts effectively with the active sites of these enzymes.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in drug development:

StudyFindings
Review on triazolothiadiazine derivatives showcasing anticancer and antimicrobial properties.
Investigation into benzotriazoles revealing antimicrobial activity against Candida albicans and Aspergillus spp.
Microwave-promoted synthesis of triazole derivatives with documented biological activity against various pathogens.

Scientific Research Applications

Structural Characteristics

The molecular structure of this compound includes:

  • Heterocycles : Multiple triazole and pyrimidine rings that enhance biological activity.
  • Functional Groups : Carboxamide and oxadiazole moieties that may influence solubility and reactivity.

Biological Activities

Research indicates that 5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits various pharmacological activities:

Antimicrobial Properties

Studies have shown that triazolo-pyrimidine derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Triazolo-pyrimidines have demonstrated the ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Research highlights the compound's role as an enzyme inhibitor. It has been studied for its effects on carbonic anhydrase and cholinesterase enzymes which are crucial in various physiological processes .

Case Studies

Several studies have documented the application of this compound in drug development:

  • Anticancer Research : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro .
  • Antimicrobial Trials : Clinical trials have reported the effectiveness of triazolo derivatives against resistant bacterial strains, showcasing their potential as new antibiotics .
  • Enzyme Inhibition Studies : Research has focused on the inhibition of specific enzymes linked to metabolic diseases. The findings suggest that this compound could lead to new treatments for conditions like diabetes and obesity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual triazole-pyrimidine/oxadiazole architecture. Below is a detailed comparison with analogous derivatives reported in the literature:

Key Observations:

Structural Complexity : The target compound integrates two triazole-containing heterocycles (pyrimidine and pyridine) and an oxadiazole, whereas analogs like 5a and 7n feature simpler triazolopyrimidine cores with aryl/alkyl substituents .

Synthetic Efficiency : Yields for triazolopyrimidine derivatives synthesized via multi-component reactions (e.g., 5a ) range from 43% to 66%, while derivatives requiring post-synthetic modifications (e.g., 7n ) achieve higher yields (80%) due to optimized purification .

Substituent Effects : The oxadiazole group in the target compound may enhance metabolic stability compared to methoxy or trifluoromethyl groups in analogs .

Physicochemical and Spectral Data Comparison

Table 2: Spectral and Analytical Data

Compound Name $ ^1H $-NMR (δ, ppm) HRMS (ESI) m/z [M+H]$^+$ Elemental Analysis (% Calculated/Found) References
5,7-Dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Not reported Not reported Not reported N/A
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) Aromatic protons at δ 8.2–7.1, methyl at δ 2.5 453.1677 C: 58.01/58.12; H: 4.09/4.15; N: 21.67/21.55
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N7-(4-bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (8l) Benzodioxole protons at δ 6.8–6.9, NH at δ 8.1 513.0870 Not reported

Key Findings:

  • Spectral Gaps : The target compound lacks reported NMR or HRMS data, unlike analogs such as 5j and 8l , which show characteristic peaks for aromatic protons and substituents .
  • Elemental Analysis : Derivatives like 5j demonstrate close alignment between calculated and found values for C, H, and N, confirming synthetic purity .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 7.0–8.9 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 436.2 for a related compound) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidine .

How can computational modeling guide SAR studies for this compound?

Q. Advanced

  • Docking Studies : Predict binding modes with target proteins (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .
    Case Study : Integrated computational/experimental workflows identified fluorophenyl substituents enhancing binding affinity in triazolopyrimidines .

What in vitro assays are used to evaluate biological activity?

Q. Basic

  • Enzyme Inhibition : IC₅₀ determination against target enzymes (e.g., cyclooxygenase-2 or kinases) .
  • Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values reported for HeLa or MCF-7 cells) .
  • Antimicrobial Testing : MIC measurements against bacterial/fungal strains .

How do structural modifications influence biological activity?

Advanced
SAR Table :

SubstituentActivity ChangeEvidence
Methyl at C5/C7Enhanced metabolic stability
Oxadiazole moietyImproved kinase inhibition
Fluorophenyl groupsIncreased cytotoxicity
Key Insight : The oxadiazole group enhances π-π stacking with hydrophobic enzyme pockets, while methyl groups reduce oxidative degradation .

How can contradictory data in biological studies be resolved?

Q. Advanced

  • Dose-Response Validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Target Selectivity Profiling : Use kinome-wide screens to identify off-target effects .
  • Metabolite Analysis : LC-MS to assess compound stability under assay conditions .

What strategies are used to improve solubility and bioavailability?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Co-Crystallization : Enhance solubility via co-crystals with succinic acid or cyclodextrins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.